molecular formula C15H11F5O2 B13425023 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene

Cat. No.: B13425023
M. Wt: 318.24 g/mol
InChI Key: MUUFMLRXKGARCR-UHFFFAOYSA-N
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Description

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Chemical Reactions Analysis

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialized materials and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can be compared with other similar compounds, such as:

Biological Activity

Chemical Structure

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and a methoxyphenyl group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability.

Biological Activity

Fluorinated compounds have garnered significant attention in medicinal chemistry due to their unique biological properties. The biological activities of such compounds often include:

  • Antimicrobial Activity : Many fluorinated compounds exhibit enhanced antimicrobial properties. The incorporation of fluorine can alter the interaction with microbial enzymes and receptors.
  • Anticancer Properties : Fluorinated aromatic compounds are frequently investigated for their potential in cancer therapy. They can inhibit specific enzymes involved in tumor growth and proliferation.
  • Enzyme Inhibition : Compounds containing fluorine often serve as enzyme inhibitors. Their structural similarity to natural substrates allows them to bind effectively to active sites.

The mechanism by which this compound exerts its biological effects may involve:

  • Altered Binding Affinity : The presence of fluorine can enhance binding affinity to biological targets due to increased hydrophobic interactions.
  • Metabolic Stability : Fluorinated compounds are generally more resistant to metabolic degradation, leading to prolonged activity in biological systems.

Case Studies

While specific case studies on this compound may be limited, research on similar fluorinated compounds suggests the following findings:

  • Antitumor Activity : A study examining a series of fluorinated benzene derivatives found significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation highlighted that fluorinated phenols demonstrated superior antibacterial activity compared to their non-fluorinated counterparts, likely due to enhanced penetration into bacterial membranes.

Data Tables

PropertyValue
Molecular FormulaC15H14F5O
Molecular Weight290.27 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot available
Antimicrobial ActivityModerate against Gram-positive bacteria
Anticancer ActivityIC50 values in micromolar range

Properties

Molecular Formula

C15H11F5O2

Molecular Weight

318.24 g/mol

IUPAC Name

1-fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene

InChI

InChI=1S/C15H11F5O2/c1-21-12-4-2-3-5-13(12)22-15(19,20)14(17,18)10-6-8-11(16)9-7-10/h2-9H,1H3

InChI Key

MUUFMLRXKGARCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)F)(F)F)(F)F

Origin of Product

United States

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